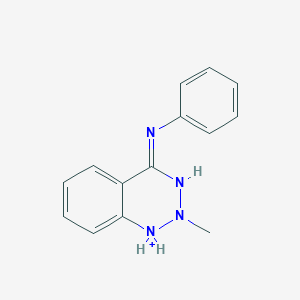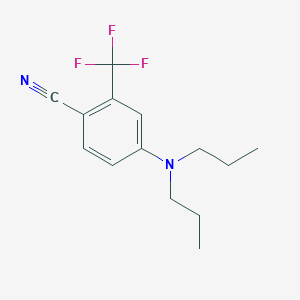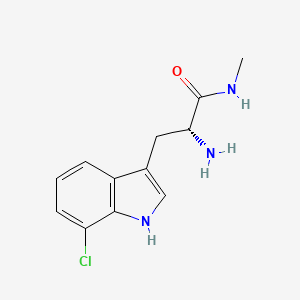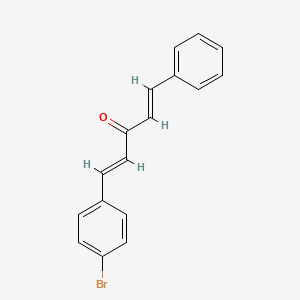
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a bromine atom on one of the aromatic rings, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one typically involves an aldol condensation reaction between 4-bromobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired chalcone is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, chalcones have been shown to inhibit certain enzymes involved in inflammation and cancer progression. The presence of the bromine atom can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E,4E)-1-(4-Fluorophenyl)-5-phenylpenta-1,4-dien-3-one
- (1E,4E)-1-(4-Chlorophenyl)-5-phenylpenta-1,4-dien-3-one
- (1E,4E)-1-(4-Methylphenyl)-5-phenylpenta-1,4-dien-3-one
Uniqueness
(1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to fluorine, chlorine, and methyl groups, which can lead to different steric and electronic effects. These differences can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Eigenschaften
Molekularformel |
C17H13BrO |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
(1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13BrO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+ |
InChI-Schlüssel |
ISJWUXJITQKKSL-QHKWOANTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


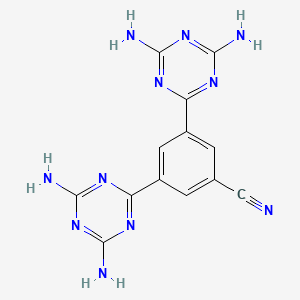
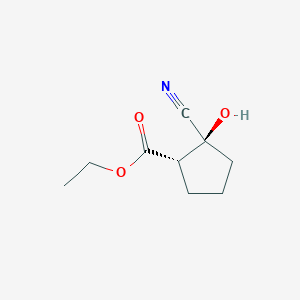
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
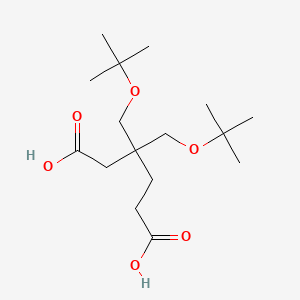
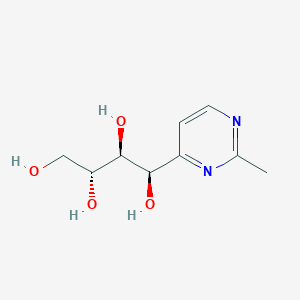
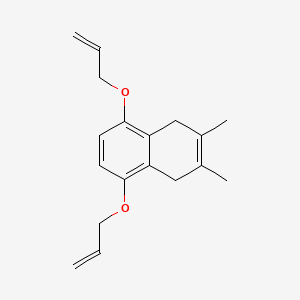

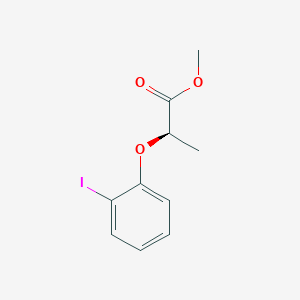
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
